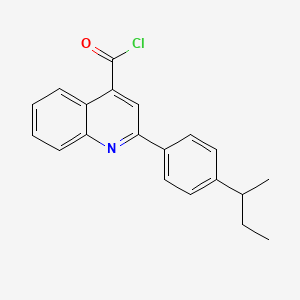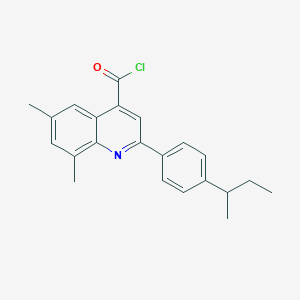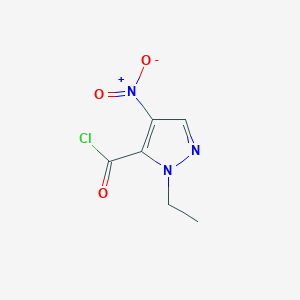
2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Descripción general
Descripción
2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride (IPPMQC) is a compound of interest in the scientific research community. It is a synthetic compound that has been studied for its potential applications in numerous areas, including as a reagent in chemical synthesis, as a pharmaceutical drug, and as a functional material. IPPMQC has been studied extensively in the past few decades, and it is now accepted as a useful and versatile compound in the scientific community.
Aplicaciones Científicas De Investigación
Organometallic Chemistry
- Cyclopalladated Compounds Reactivity: The reactivity of cyclopalladated compounds has been studied, showing reactions with alkynes and organometallic compounds formation. The study involved similar compounds to 2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride, which could indicate potential applications in synthesizing organometallic compounds (Pereira, Pfeffer, & Rotteveel, 1989).
Analytical Chemistry
- High-Performance Liquid Chromatography (HPLC): 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride has been found effective as a fluorescence derivatization reagent for alcohols in HPLC, indicating the potential of similar quinoline derivatives in analytical applications (Yoshida, Moriyama, & Taniguchi, 1992).
Complex Formation and Synthesis
- Synthesis of Organorhodium(III) Complexes: Research on 8-methylquinoline showed its potential in metallation with rhodium(III), forming complex compounds. This suggests that similar quinoline compounds, like 2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride, could be explored for metal complex formation (Nonoyama, 1974).
Metal Binding and Structure
- Copper(I) Binding in Cubane-Like Structure: A study on copper(I) chloride and sodium 2-methylquinolin-8-olate demonstrated the formation of a cubane-like structure. This implies that structurally related quinoline compounds could have significant applications in metal binding and structural chemistry (Pasquali, Fiaschi, Floriani, & Zanazzi, 1983).
Medicinal Chemistry
- Fluorescence Derivatization for Amines: A related compound, 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, has been used as a fluorescence derivatization reagent for amines in liquid chromatography, suggesting potential applications in medicinal chemistry for similar quinoline compounds (Yoshida, Moriyama, Nakamura, & Taniguchi, 1993).
Propiedades
IUPAC Name |
8-methyl-2-(3-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-12(2)24-15-8-5-7-14(10-15)18-11-17(20(21)23)16-9-4-6-13(3)19(16)22-18/h4-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPGOOPFBVODAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=CC=C3)OC(C)C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Oxo-1-[4-(propoxycarbonyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1393840.png)







![4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1393856.png)




